Methyl 4-(2,5-difluorophenyl)benzoate
Description
Methyl 4-(2,5-difluorophenyl)benzoate is a fluorinated aromatic ester with the molecular formula C₁₅H₁₂F₂O₂. Structurally, it consists of a benzoate moiety (methyl ester of benzoic acid) substituted at the para position with a 2,5-difluorophenyl group. This compound is of interest in agrochemical and pharmaceutical research due to the electron-withdrawing and steric effects of fluorine atoms, which can enhance metabolic stability, lipophilicity, and binding affinity to biological targets .
Properties
IUPAC Name |
methyl 4-(2,5-difluorophenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-18-14(17)10-4-2-9(3-5-10)12-8-11(15)6-7-13(12)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYCACLPRADKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,5-difluorophenyl)benzoate typically involves the esterification of 4-(2,5-difluorophenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of continuous flow reactors also minimizes the risk of side reactions and thermal decomposition.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,5-difluorophenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-(2,5-Difluorophenyl)benzoic acid.
Reduction: 4-(2,5-Difluorophenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2,5-difluorophenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2,5-difluorophenyl)benzoate depends on the specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The fluorine atoms on the phenyl ring can influence the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 4-(2,5-difluorophenyl)benzoate with three sulfonylurea herbicides from the evidence: triflusulfuron-methyl , ethametsulfuron-methyl , and metsulfuron-methyl . While these compounds share a methyl benzoate backbone, critical differences in substituents and functional groups lead to distinct chemical and biological properties.
Structural and Functional Differences
Key Observations:
- Substituent Impact : Unlike the sulfonylurea herbicides, this compound lacks the sulfonylurea bridge and triazine ring, which are critical for acetolactate synthase (ALS) inhibition in weeds . The absence of these groups suggests divergent biological targets or mechanisms.
- This is consistent with fluorinated agrochemicals, where fluorine atoms often reduce metabolic degradation .
Physicochemical Properties
- Solubility: Sulfonylurea herbicides exhibit moderate water solubility (e.g., metsulfuron-methyl: 1.4 g/L at 20°C) due to polar sulfonylurea groups. In contrast, this compound is likely less water-soluble (estimated <0.1 g/L) due to its nonpolar fluorinated aromatic system.
- Stability: Fluorine atoms in the target compound may confer resistance to hydrolytic degradation compared to non-fluorinated benzoates, similar to the stability observed in triflusulfuron-methyl’s trifluoroethoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
